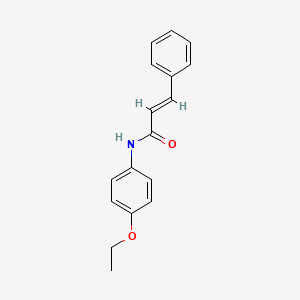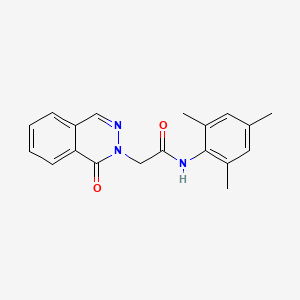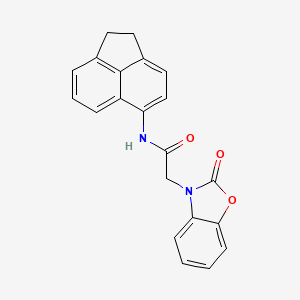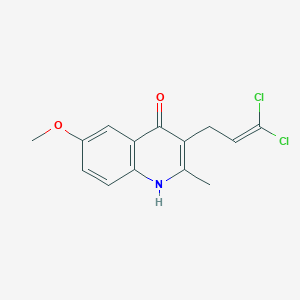
N-(4-ethoxyphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-phenylacrylamide (EPAA) is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EPAA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive candidate for further research.
作用機序
N-(4-ethoxyphenyl)-3-phenylacrylamide exerts its biological effects through a variety of mechanisms. In anti-inflammatory and analgesic studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In anticancer studies, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The exact mechanism of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in material science applications is still under investigation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit antipyretic effects and to reduce fever in animal models. It has also been shown to exhibit antioxidant and neuroprotective effects in vitro.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-ethoxyphenyl)-3-phenylacrylamide is also stable under a wide range of conditions, making it a useful tool for investigating the effects of various treatments on biological systems. However, N-(4-ethoxyphenyl)-3-phenylacrylamide also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-ethoxyphenyl)-3-phenylacrylamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-3-phenylacrylamide. In medicinal chemistry, further investigation is needed to determine the optimal dosage and administration route for N-(4-ethoxyphenyl)-3-phenylacrylamide in humans. In material science, N-(4-ethoxyphenyl)-3-phenylacrylamide could be further studied as a building block for the synthesis of new organic semiconductors. In addition, the mechanisms of action of N-(4-ethoxyphenyl)-3-phenylacrylamide in different biological systems could be further elucidated to better understand its potential applications. Finally, further studies are needed to investigate the potential toxicity of N-(4-ethoxyphenyl)-3-phenylacrylamide in humans and animals.
合成法
N-(4-ethoxyphenyl)-3-phenylacrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction. One of the most common methods for synthesizing N-(4-ethoxyphenyl)-3-phenylacrylamide is the Horner-Wadsworth-Emmons reaction, which involves the condensation of ethyl 4-bromo-3-oxobutanoate with 4-ethoxybenzaldehyde in the presence of a base.
科学的研究の応用
N-(4-ethoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(4-ethoxyphenyl)-3-phenylacrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. N-(4-ethoxyphenyl)-3-phenylacrylamide has also been studied for its potential use in material science, particularly as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,18,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFUMXPVIPANHG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)



![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)

![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)

![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)
